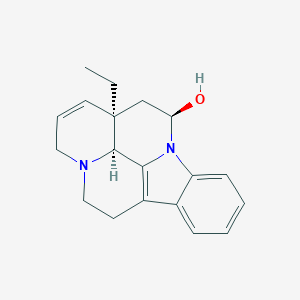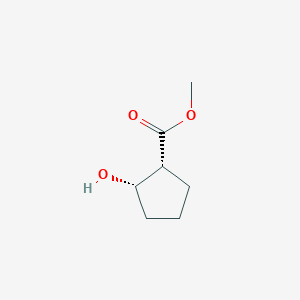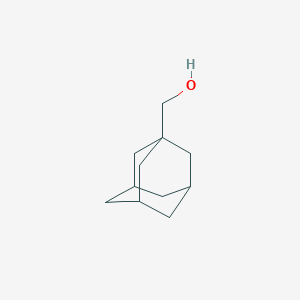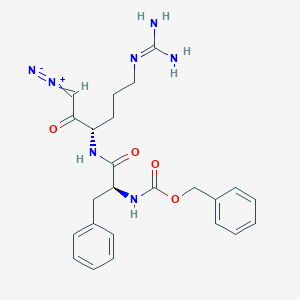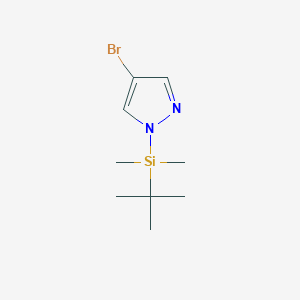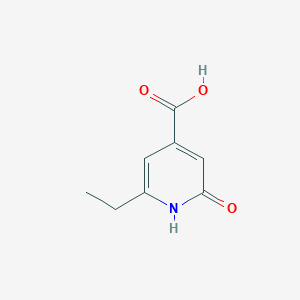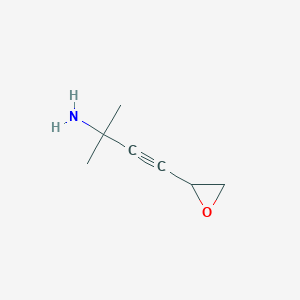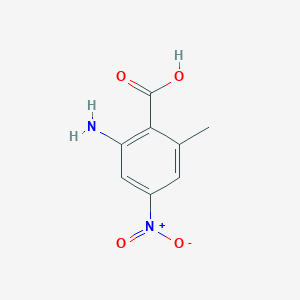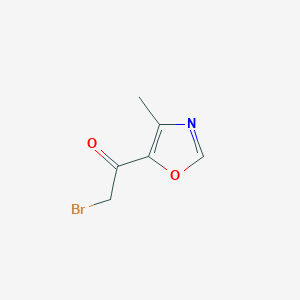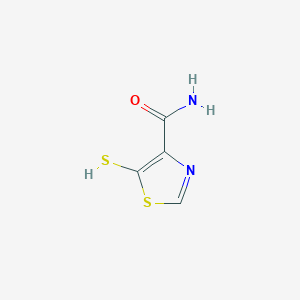
5-Mercaptothiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercaptothiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that possesses a thiol group, which makes it an excellent candidate for various biological and biochemical studies.
Mécanisme D'action
The mechanism of action of 5-Mercaptothiazole-4-carboxamide is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also interacts with proteins and enzymes, modulating their activity. The thiol group in the compound is responsible for its antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
5-Mercaptothiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are implicated in various diseases. It can also induce apoptosis in cancer cells, inhibiting their growth. The compound has been shown to have a protective effect on the liver and kidneys, reducing damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
5-Mercaptothiazole-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods. However, the compound is not very soluble in water, which can limit its use in certain experiments. It also has a strong odor, which can be unpleasant.
Orientations Futures
For research include the development of new analogs and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-Mercaptothiazole-4-carboxamide involves the reaction of 2-aminothiazole with carbon disulfide and potassium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction mechanism involves the formation of a thiazole ring and the addition of a carboxamide group to the thiol group. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-Mercaptothiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi. The compound has been tested in various in vitro and in vivo models, demonstrating promising results.
Propriétés
Numéro CAS |
120405-07-4 |
|---|---|
Nom du produit |
5-Mercaptothiazole-4-carboxamide |
Formule moléculaire |
C4H4N2OS2 |
Poids moléculaire |
160.2 g/mol |
Nom IUPAC |
5-sulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7) |
Clé InChI |
JZOLGNBHMMPCCH-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(S1)S)C(=O)N |
SMILES canonique |
C1=NC(=C(S1)S)C(=O)N |
Synonymes |
4-Thiazolecarboxamide,5-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



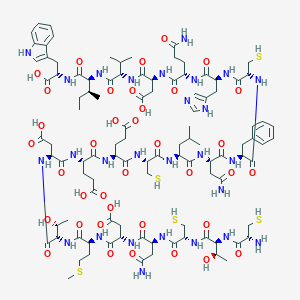
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

